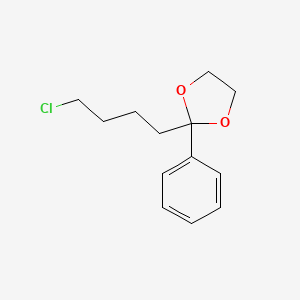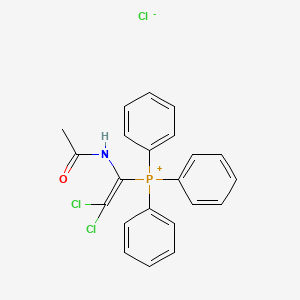
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has various applications in scientific research. The compound’s molecular formula is C22H19Cl3NO5P, and it has a molecular weight of 514.7.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride typically involves the reaction of triphenylphosphine with a suitable acetamido-dichloroethenyl precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of phase-transfer catalysts can enhance the efficiency and selectivity of the transformations, allowing for the transfer of reactants between aqueous and organic phases .
化学反応の分析
Types of Reactions
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to facilitate efficient and selective transformations.
Biology: The compound may be used in biological studies to investigate its effects on various biological systems.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: The compound’s unique properties make it valuable in various industrial applications, such as the production of specialty chemicals.
作用機序
The mechanism by which (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some compounds similar to (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride include:
- (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;iodide
- (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;perchlorate
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
特性
CAS番号 |
76621-88-0 |
|---|---|
分子式 |
C22H19Cl3NOP |
分子量 |
450.7 g/mol |
IUPAC名 |
(1-acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C22H18Cl2NOP.ClH/c1-17(26)25-22(21(23)24)27(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,1H3;1H |
InChIキー |
YQACJOJZVNOTOK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=C(Cl)Cl)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


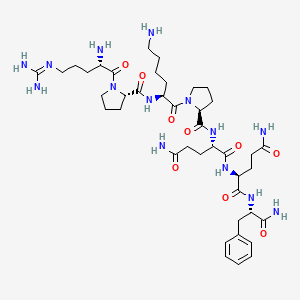
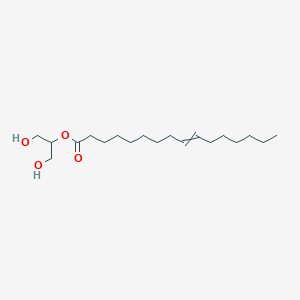

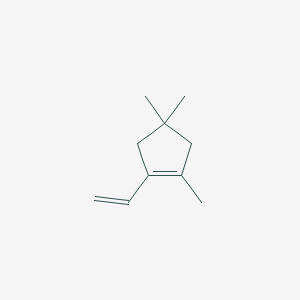
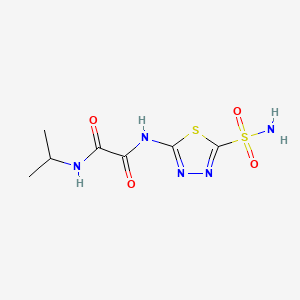


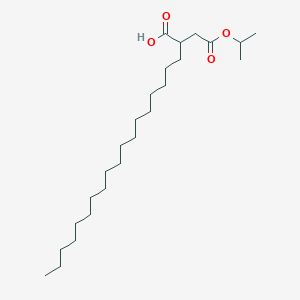

![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)
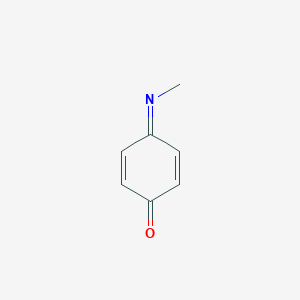
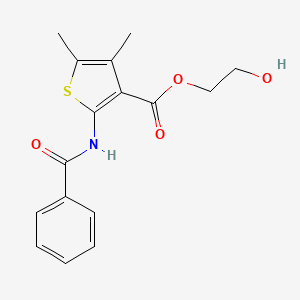
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
